molecular formula C17H20N2OS B2385585 1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea CAS No. 1396883-72-9

1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea

Cat. No.: B2385585
CAS No.: 1396883-72-9
M. Wt: 300.42
InChI Key: PTXLKAAUVIPKID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea is an organic compound that features a cyclopropyl group, a thiophene ring, and a tolyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea typically involves the following steps:

    Formation of the Urea Core: The urea core can be synthesized by reacting cyclopropyl isocyanate with an appropriate amine, such as 2-(thiophen-2-yl)ethylamine.

    Introduction of the Tolyl Group: The o-tolyl group can be introduced via a substitution reaction, where the urea derivative is reacted with o-tolyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens, alkylating agents, and strong bases or acids.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving urea derivatives.

    Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea would depend on its specific biological target. Generally, urea derivatives can interact with enzymes or receptors, modulating their activity. The cyclopropyl and thiophene groups may enhance binding affinity and specificity to certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(p-tolyl)urea: Similar structure but with a p-tolyl group instead of an o-tolyl group.

    1-Cyclopropyl-1-(2-(furan-2-yl)ethyl)-3-(o-tolyl)urea: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea is unique due to the combination of the cyclopropyl, thiophene, and o-tolyl groups, which may confer distinct chemical and biological properties compared to its analogs.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

IUPAC Name

1-cyclopropyl-3-(2-methylphenyl)-1-(2-thiophen-2-ylethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-13-5-2-3-7-16(13)18-17(20)19(14-8-9-14)11-10-15-6-4-12-21-15/h2-7,12,14H,8-11H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXLKAAUVIPKID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N(CCC2=CC=CS2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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